molecular formula C10H10N2O2S B2512460 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid CAS No. 330220-39-8

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid

Cat. No. B2512460
CAS RN: 330220-39-8
M. Wt: 222.26
InChI Key: PPAQOKSJTBXIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid” consists of a pyridine ring with cyano and dimethyl substituents, a sulfanyl group, and an acetic acid group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-3-7(2)12-10(8(6)4-11)15-5-9(13)14/h3H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAQOKSJTBXIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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